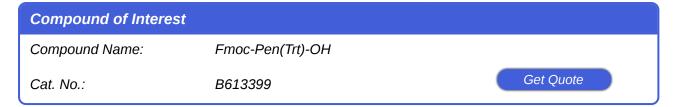


Fmoc-Pen(Trt)-OH molecular weight and formula

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In-Depth Technical Guide: Fmoc-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **Fmoc-Pen(Trt)-OH**, a critical building block in modern peptide synthesis. Its unique structure, combining the steric hindrance of penicillamine with robust protecting groups, makes it an invaluable reagent for creating complex and conformationally constrained peptides.

Core Chemical Data

The fundamental quantitative data for **Fmoc-Pen(Trt)-OH** is summarized below. These values are essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

Property	Value
Molecular Formula	C39H35NO4S[1][2][3]
Molecular Weight	613.78 g/mol [4] (variously reported as 613.7 g/mol to 613.8 g/mol)[1]
CAS Number	201531-88-6

Role in Solid-Phase Peptide Synthesis (SPPS)



Fmoc-Pen(Trt)-OH is a specialized amino acid derivative primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Its application is central to the introduction of penicillamine residues into peptide sequences, which can induce structural constraints and enhance biological stability and activity.

Key Methodologies:

- 1. Deprotection:
- Fmoc Group Removal: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a baselabile protecting group. It is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF) to expose the free amine for the subsequent coupling reaction.
- Trt Group Removal: The S-trityl (Trt) group protects the thiol side chain of the penicillamine residue. This group is acid-labile and is cleaved during the final step of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

2. Coupling:

Following Fmoc deprotection, the newly freed amino group of the resin-bound peptide is
coupled to the carboxyl group of the incoming Fmoc-Pen(Trt)-OH. This reaction is mediated
by activating agents such as N,N'-diisopropylcarbodiimide (DIC) and an additive like
hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond and minimize
side reactions.

The workflow for incorporating an **Fmoc-Pen(Trt)-OH** residue during SPPS is a cyclical process involving these deprotection and coupling steps.



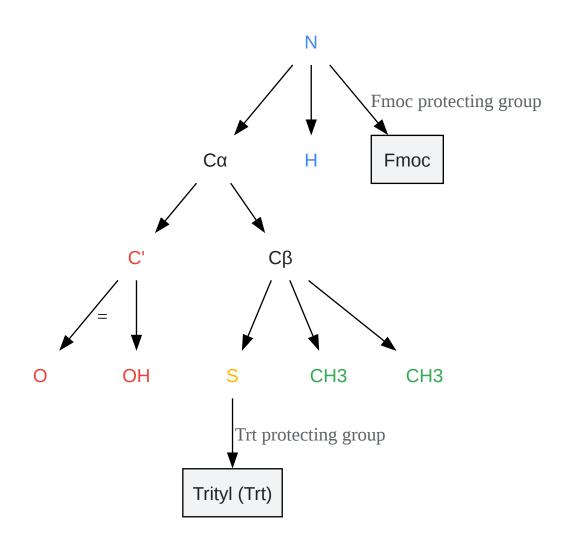
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Caption: Workflow for incorporating Fmoc-Pen(Trt)-OH in SPPS.

Chemical Structure

The structure of **Fmoc-Pen(Trt)-OH** is defined by a central penicillamine core, which is a cysteine analogue with two methyl groups on the β -carbon. The α -amino group is protected by the Fmoc group, and the thiol side chain is protected by the bulky trityl group.



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Caption: Chemical structure of Fmoc-Pen(Trt)-OH.

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